2-(2-Ethoxyethyl)-1,3-dioxolane

Solvent safety Flammability classification Industrial procurement

2-(2-Ethoxyethyl)-1,3-dioxolane (CAS 89769-17-5) is a 2-substituted 1,3-dioxolane cyclic acetal with molecular formula C₇H₁₄O₃ and molecular weight 146.18 g·mol⁻¹. The compound is a liquid at ambient temperature (relative density 1.048) with an unusually high boiling point of 257–265 °C and a flash point of 126.6 °C, and it is soluble in common organic solvents but insoluble in water.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 89769-17-5
Cat. No. B14383342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethoxyethyl)-1,3-dioxolane
CAS89769-17-5
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCCOCCC1OCCO1
InChIInChI=1S/C7H14O3/c1-2-8-4-3-7-9-5-6-10-7/h7H,2-6H2,1H3
InChIKeyOXCNSMPEOCUTLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Ethoxyethyl)-1,3-dioxolane (CAS 89769-17-5): A High-Boiling, Low-Flammability Cyclic Acetal for Specialty Solvent and Electrolyte Applications


2-(2-Ethoxyethyl)-1,3-dioxolane (CAS 89769-17-5) is a 2-substituted 1,3-dioxolane cyclic acetal with molecular formula C₇H₁₄O₃ and molecular weight 146.18 g·mol⁻¹ [1]. The compound is a liquid at ambient temperature (relative density 1.048) with an unusually high boiling point of 257–265 °C and a flash point of 126.6 °C, and it is soluble in common organic solvents but insoluble in water [1]. Structurally related 1,3‑dioxolanes are employed as electrolyte solvents in lithium‑metal and lithium‑ion batteries [2], and the ethoxyethyl substituent on this specific compound provides a distinct combination of thermal, safety, and solubility properties that separate it from the broader dioxolane class.

Why Closely Related Dioxolanes Cannot Substitute: Distinct Safety, Volatility, and Solubility Profiles Demand Precise Compound Selection


Unsubstituted 1,3‑dioxolane and its simple methyl‑substituted analogs are highly flammable liquids (flash points −6 °C to −2 °C) with boiling points below 86 °C and complete water miscibility [1], which precludes their use in any process requiring elevated temperature, low fire hazard, or rigorous exclusion of water. 2-(2‑Ethoxyethyl)‑1,3‑dioxolane, in contrast, possesses a flash point >130 °C higher, a boiling point nearly 200 °C greater, and is water‑insoluble [2]. These differences are not incremental; they are categorical and would cause failure if a generic dioxolane were substituted into a formulation designed around the ethoxyethyl derivative. The quantitative evidence below makes the case for deliberate, specification‑driven procurement of this precise compound.

Quantitative Differentiation Evidence: 2-(2-Ethoxyethyl)-1,3-dioxolane vs. Unsubstituted, Methyl-Substituted Dioxolanes, and Ethylene Carbonate


Flash Point Safety: A >130 °C Advantage Over Lower Dioxolane Homologs

The flash point of 2-(2-ethoxyethyl)-1,3-dioxolane is 126.6 °C (open cup) [1], compared with −6 °C for unsubstituted 1,3‑dioxolane [2], −2 °C for 2‑methyl‑1,3‑dioxolane , and −2 °C for 4‑methyl‑1,3‑dioxolane . The gain of 128.6–133.6 °C reclassifies the compound from a highly flammable liquid (GHS Category 2) to a combustible liquid, dramatically reducing fire and explosion hazard in handling, storage, and processing. For reference, ethylene carbonate—a common high‑flash electrolyte solvent—has a flash point of 150 °C ; the target compound approaches this level while remaining liquid at room temperature (EC melts at 34–37 °C).

Solvent safety Flammability classification Industrial procurement

Volatility Control: A Boiling Point ~190 °C Above Unsubstituted 1,3-Dioxolane

The boiling point of 2-(2-ethoxyethyl)-1,3-dioxolane is 257–265 °C [1]. This is 181–190 °C higher than unsubstituted 1,3‑dioxolane (75.6 °C [2]), 174–183 °C higher than 2‑methyl‑1,3‑dioxolane (82–83 °C ), and 172–180 °C higher than 4‑methyl‑1,3‑dioxolane (85 °C ). It is also competitive with ethylene carbonate (243–244 °C ) but without the practical disadvantage of EC being a solid at room temperature (m.p. 34–37 °C ). The low vapour pressure implied by this boiling point minimises evaporative losses during high‑temperature reactions, reflux operations, or vacuum‑assisted processes where lower‑boiling dioxolanes would boil off prematurely.

High-temperature solvent Process chemistry Electrolyte thermal management

Anhydrous Process Compatibility: Water Insolubility vs. Complete Miscibility of Lower Dioxolanes

2-(2-Ethoxyethyl)-1,3-dioxolane is reported as insoluble in water [1]. Unsubstituted 1,3‑dioxolane, by contrast, is completely miscible with water [2], and 2‑methyl‑1,3‑dioxolane is also described as completely miscible ; 4‑methyl‑1,3‑dioxolane is likewise miscible with water and many organic solvents [3]. The water‑insolubility of the target compound eliminates the need for drying steps before use in moisture‑sensitive applications, simplifies product isolation from aqueous reaction mixtures, and avoids the azeotropic water contamination that plagues water‑miscible dioxolanes (e.g., DOL forms an azeotrope with water at 70–73 °C containing 6.7% water [2]).

Anhydrous synthesis Moisture-sensitive electrolytes Phase separation

Steric Hindrance-Driven Solvation Weakening: Implications for Lithium Metal Battery Electrolyte Design

The 2‑(2‑ethoxyethyl) substituent on 2‑(2‑ethoxyethyl)‑1,3‑dioxolane introduces substantially greater steric bulk than the hydrogen (unsubstituted DOL) or methyl (2‑Me‑DOL, 4‑Me‑DOL) groups on comparator dioxolanes. A 2024 study by Zou et al. directly demonstrated that increasing steric hindrance on the dioxolane ring weakens Li⁺ solvation ability: 4‑methyl‑1,3‑dioxolane (4‑Me DOL), with larger steric hindrance than 2‑methyl‑1,3‑dioxolane, exhibits weaker solvation, favouring the formation of anion‑rich inner solvation sheaths and anion‑derived interfaces [1]. The same study showed that a 1 M LiFSI/4‑Me DOL electrolyte delivers good lithium metal anode (LMA) stability and an expanded electrochemical window up to 4.6 V vs. Li/Li⁺, enabling stable cycling of Li|NCM523 cells for over 300 cycles [1]. By extrapolation, the ethoxyethyl group—being more conformationally flexible and sterically demanding than a methyl group—is expected to further reduce the solvent’s donor ability toward Li⁺, potentially yielding an even more favourable anion‑rich solvation structure and wider electrochemical stability window.

Lithium metal batteries Electrolyte solvation Steric hindrance Anion-derived interphase

Evidence-Backed Application Scenarios for 2-(2-Ethoxyethyl)-1,3-dioxolane in R&D and Industrial Procurement


High-Temperature Reaction Medium for Organic Synthesis and Polymer Chemistry

With a boiling point of 257–265 °C [1], 2-(2-ethoxyethyl)-1,3-dioxolane can serve as a reaction solvent for transformations requiring sustained temperatures above 150 °C—such as high-boiling esterifications, transacetalizations, or polycondensation reactions—without the solvent loss and vapour pressure hazards that rule out unsubstituted 1,3-dioxolane (bp 75.6 °C [2]) or its methyl analogs (all bp <86 °C). Its water insolubility [1] further simplifies work-up by enabling direct aqueous extraction of water‑soluble by‑products.

Non-Flammable Electrolyte Co-Solvent for Lithium Metal and High-Voltage Lithium-Ion Cells

The flash point of 126.6 °C [1] places this compound near the safety profile of ethylene carbonate (150 °C ) while remaining liquid across the entire operating temperature range of a battery. Combined with the steric‑hindrance‑driven solvation‑weakening trend documented for substituted dioxolanes [3], formulators can explore 2-(2‑ethoxyethyl)‑1,3‑dioxolane as a co‑solvent to promote anion‑rich Li⁺ solvation sheaths and improve lithium metal anode stability, potentially achieving wider electrochemical windows without fluorinated solvents.

Anhydrous Extraction and Moisture-Sensitive Formulation Processes

Because 2-(2-ethoxyethyl)-1,3-dioxolane is insoluble in water [1], it is inherently suited for liquid–liquid extractions of organic products from aqueous phases, as well as for solvent systems in which water must be rigorously excluded—such as in Grignard reactions, organometallic catalysis, or the preparation of water‑sensitive battery electrolyte concentrates. The >130 °C flash point advantage over common dioxolane‑family solvents [1] also reduces the explosion risk in extraction units handling large solvent volumes.

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